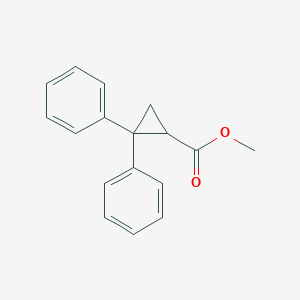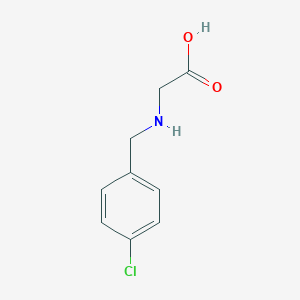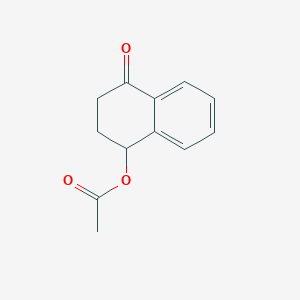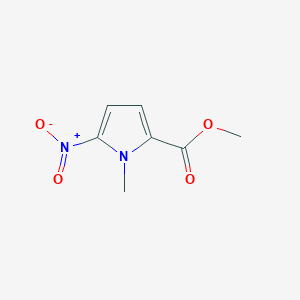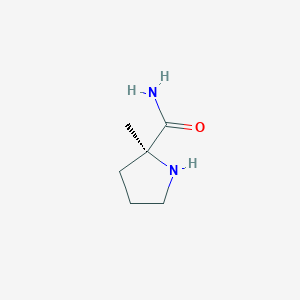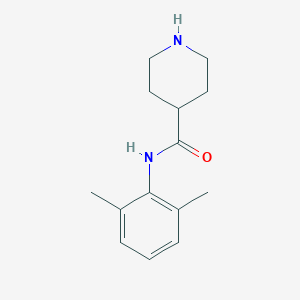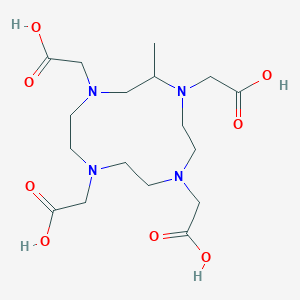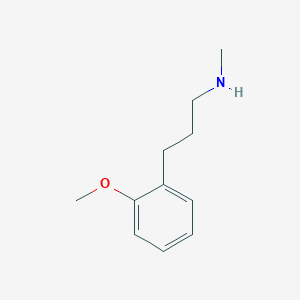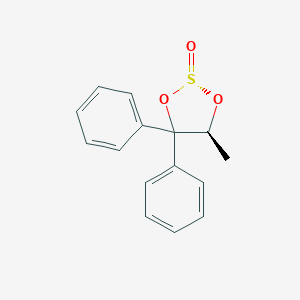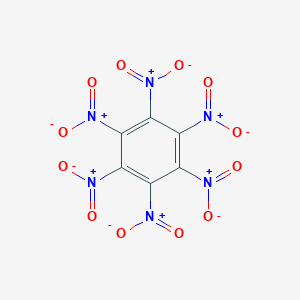
2,7-Dimethyl-9H-Carbazol
Übersicht
Beschreibung
2,7-Dimethyl-9H-carbazole is an organic compound belonging to the class of carbazoles, which are nitrogen-containing aromatic heterocyclic compounds. The molecular formula of 2,7-Dimethyl-9H-carbazole is C14H13N, and it has a molecular weight of 195.26 g/mol . This compound is characterized by the presence of two methyl groups attached to the 2 and 7 positions of the carbazole ring system, which imparts unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-9H-carbazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2,7-Dimethyl-9H-carbazole is a derivative of carbazole, a class of heterocyclic aromatic compounds that contain a nitrogen atom in the ring . Carbazole derivatives have been found to interact with various molecular targets, influencing different pathways of molecular signaling .
Mode of Action
Carbazole derivatives act on various pathways. For instance, some act as anticancer agents by reactivating the P53 molecular signaling pathway . Others show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway . By modifying the AKT molecular signaling pathway and boosting protein phosphatase activity in the brain, they show anti-Alzheimer’s activity . They are also effective against diabetes by translocating the GLUT4 .
Biochemical Pathways
The biochemical pathways affected by carbazole derivatives are diverse. They can reactivate the P53 molecular signaling pathway, act on the RAS-MAPK pathway, inhibit the p38 mitogen-activated protein kinase signaling pathway, modify the AKT molecular signaling pathway, and translocate the GLUT4 . These actions result in a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, anti-Alzheimer’s, and antidiabetic effects .
Pharmacokinetics
It is known that carbazole and its derivatives possess desirable properties of transporting electrons and charges throughout the ring , which may influence their bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2,7-Dimethyl-9H-carbazole’s action are diverse due to the variety of biochemical pathways it influences. For instance, its anticancer activity results from the reactivation of the P53 molecular signaling pathway . Its antifungal activity results from its action on the RAS-MAPK pathway . Its anti-inflammatory activity results from the inhibition of the p38 mitogen-activated protein kinase signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Dimethyl-9H-carbazole. For instance, carbazole and some of its derivatives may possess dioxin-like toxicity and could be persistent in the environment . .
Biochemische Analyse
Cellular Effects
Carbazole derivatives have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Molecular Mechanism
Carbazole derivatives have been shown to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Carbazole derivatives have been shown to exhibit excellent thermal stability .
Dosage Effects in Animal Models
Carbazole derivatives have been shown to have various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
Carbazole derivatives have been shown to modulate carbohydrate metabolism .
Transport and Distribution
Carbazole derivatives have been shown to have excellent optoelectronic properties, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Carbazole derivatives have been shown to have excellent optoelectronic properties, suggesting that they may be localized to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-9H-carbazole typically involves the alkylation of carbazole at the 2 and 7 positions. One common method is the Friedel-Crafts alkylation, where carbazole is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .
Industrial Production Methods: In industrial settings, the production of 2,7-Dimethyl-9H-carbazole may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-2,7-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 2,7-Dimethyl-9H-carbazole to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogenating agents, Lewis acids.
Major Products:
Oxidation: Carbazole-2,7-dione.
Reduction: Dihydro-2,7-Dimethyl-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromo-9H-carbazole: This compound has bromine atoms instead of methyl groups at the 2 and 7 positions, which significantly alters its reactivity and applications.
3,6-Dimethyl-9H-carbazole: The methyl groups are positioned differently, leading to variations in chemical behavior and properties.
2,7-Dimethyl-9-ethyl-carbazole: An ethyl group at the nitrogen atom introduces additional steric and electronic effects.
Uniqueness: 2,7-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance among carbazole derivatives .
Eigenschaften
IUPAC Name |
2,7-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYRPCUQHCOXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172424 | |
| Record name | 9H-Carbazole, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18992-65-9 | |
| Record name | 9H-Carbazole, 2,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dimethyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




